

Understanding the NSD2-H3K36me2 Protein-Protein Interaction: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and dimethylated histone H3 at lysine 36 (H3K36me2) is a critical epigenetic axis implicated in transcriptional regulation and the pathogenesis of various cancers, particularly multiple myeloma and certain pediatric leukemias. NSD2, a histone methyltransferase, not only deposits the H3K36me2 mark but also contains a PWWP domain that recognizes this modification, creating a positive feedback loop that stabilizes its chromatin association and propagates the mark. This guide provides a comprehensive technical overview of the NSD2-H3K36me2 interaction, including its structural basis, role in key signaling pathways, and detailed methodologies for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to further explore this therapeutically relevant target.

The Core Interaction: NSD2 and H3K36me2

The NSD2-H3K36me2 interaction is a cornerstone of its biological function. NSD2 is the primary enzyme responsible for H3K36 dimethylation, a histone mark predominantly associated with actively transcribed genes.^{[1][2]} The interaction is mediated by the N-terminal PWWP domain of NSD2, which contains a conserved aromatic cage that specifically recognizes and

binds to the dimethylated lysine residue on the histone H3 tail.[3] This "read-write" mechanism, where the enzyme binds to the product of its own catalytic activity, is crucial for stabilizing NSD2 on chromatin and is thought to facilitate the spreading of the H3K36me2 mark along gene bodies.[3][4]

Mutations within the PWWP domain that disrupt H3K36me2 binding have been shown to compromise NSD2's ability to globally increase this histone mark and promote cell proliferation, highlighting the importance of this interaction in its oncogenic function.[4]

Structural Insights into the Interaction

The structural basis for the recognition of H3K36me2 by the NSD2 PWWP domain has been elucidated through crystallographic studies. The dimethylammonium group of H3K36 is accommodated within an aromatic cage formed by conserved tryptophan and phenylalanine residues within the PWWP domain. This interaction is further stabilized by surrounding residues.

Several crystal structures of the NSD2 PWWP1 domain, both in its apo form and in complex with ligands, have been deposited in the Protein Data Bank (PDB), providing valuable resources for structure-based drug design.

- PDB ID: 5VC8: Crystal structure of the NSD2 PWWP1 domain in complex with DNA.[5][6]
- PDB ID: 6XCG: Crystal structure of the NSD2 PWWP1 domain in complex with the chemical probe UNC6934.[5][6]
- PDB ID: 9EXW: Crystal structure of the PWWP1 domain of NSD2 bound by a compound.[7]

These structures reveal the key residues involved in the interaction and provide a blueprint for the rational design of small molecule inhibitors that can disrupt the NSD2-H3K36me2 binding.

Quantitative Analysis of the NSD2-H3K36me2 Interaction

The affinity of the NSD2 PWWP domain for H3K36me2, as well as the efficacy of inhibitors targeting this interaction, has been quantified using various biophysical and biochemical

assays. This quantitative data is essential for understanding the potency of the interaction and for the development of effective therapeutics.

Interaction	Assay Method	Reported Kd / IC50	Reference
NSD2-PWWP1 and H3K36me2 nucleosome	AlphaScreen	IC50 = 104 ± 13 nM (for UNC6934 displacement)	[8]
UNC6934 and NSD2-PWWP1	Surface Plasmon Resonance (SPR)	Kd = 91 ± 8 nM	[8]
UNC6934 and fl-NSD2 with H3K36me2 nucleosome	AlphaScreen (in presence of salmon sperm DNA)	IC50 = 78 ± 29 nM	[9]
PTD2 peptide inhibitor and NSD2	Radiometric and SPR	IC50 = 3-22 µM	[10]

Enzyme	Substrate	Km	kcat	Reference
NSD3C	187-bp Nucleosome Core Particles	0.23 ± 0.03 µM	0.019 ± 0.0005 min ⁻¹	[11]
NSD3C	147-bp Nucleosome Core Particles	1.3 ± 0.2 µM	0.0074 ± 0.0005 min ⁻¹	[11]

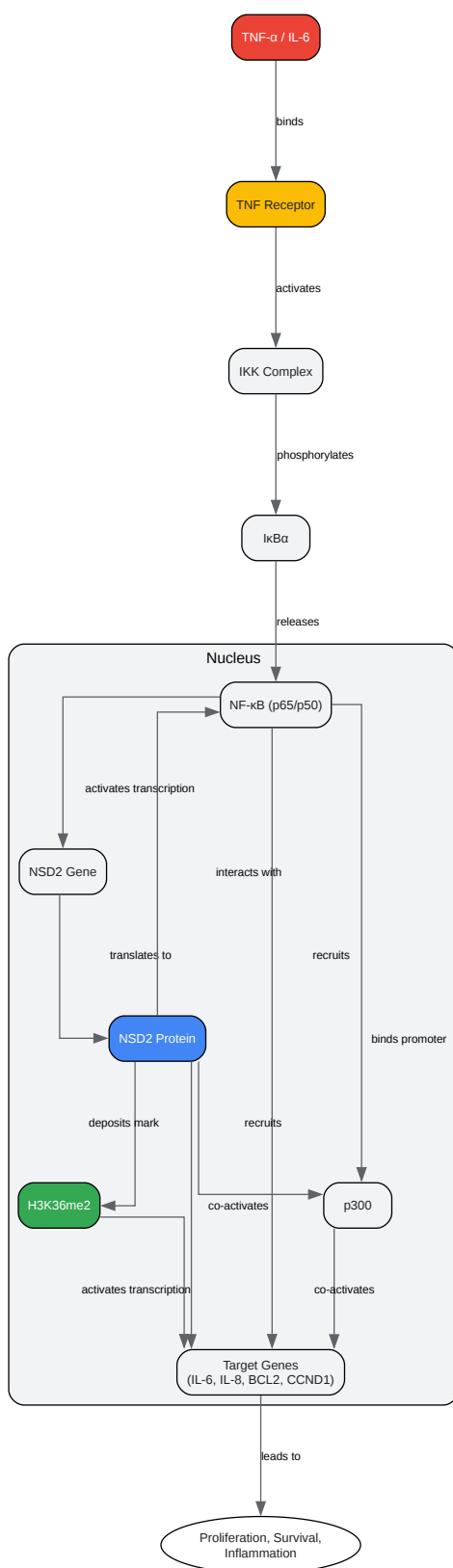
Role in Signaling Pathways

The NSD2-H3K36me2 axis plays a significant role in modulating several key signaling pathways implicated in cancer development and progression.

NF-κB Signaling

NSD2 acts as a potent coactivator of the NF-κB signaling pathway.[12][13] It directly interacts with NF-κB subunits and is recruited to the promoters of NF-κB target genes, where it deposits the H3K36me2 mark, leading to their transcriptional activation.[4][12] This results in the

increased expression of genes involved in proliferation, survival, and inflammation, such as IL-6, IL-8, and BCL2.[13] Furthermore, NSD2 expression can be induced by TNF- α and IL-6 via NF- κ B, creating a positive feedback loop that sustains constitutive NF- κ B activation in cancer cells.[12][13]

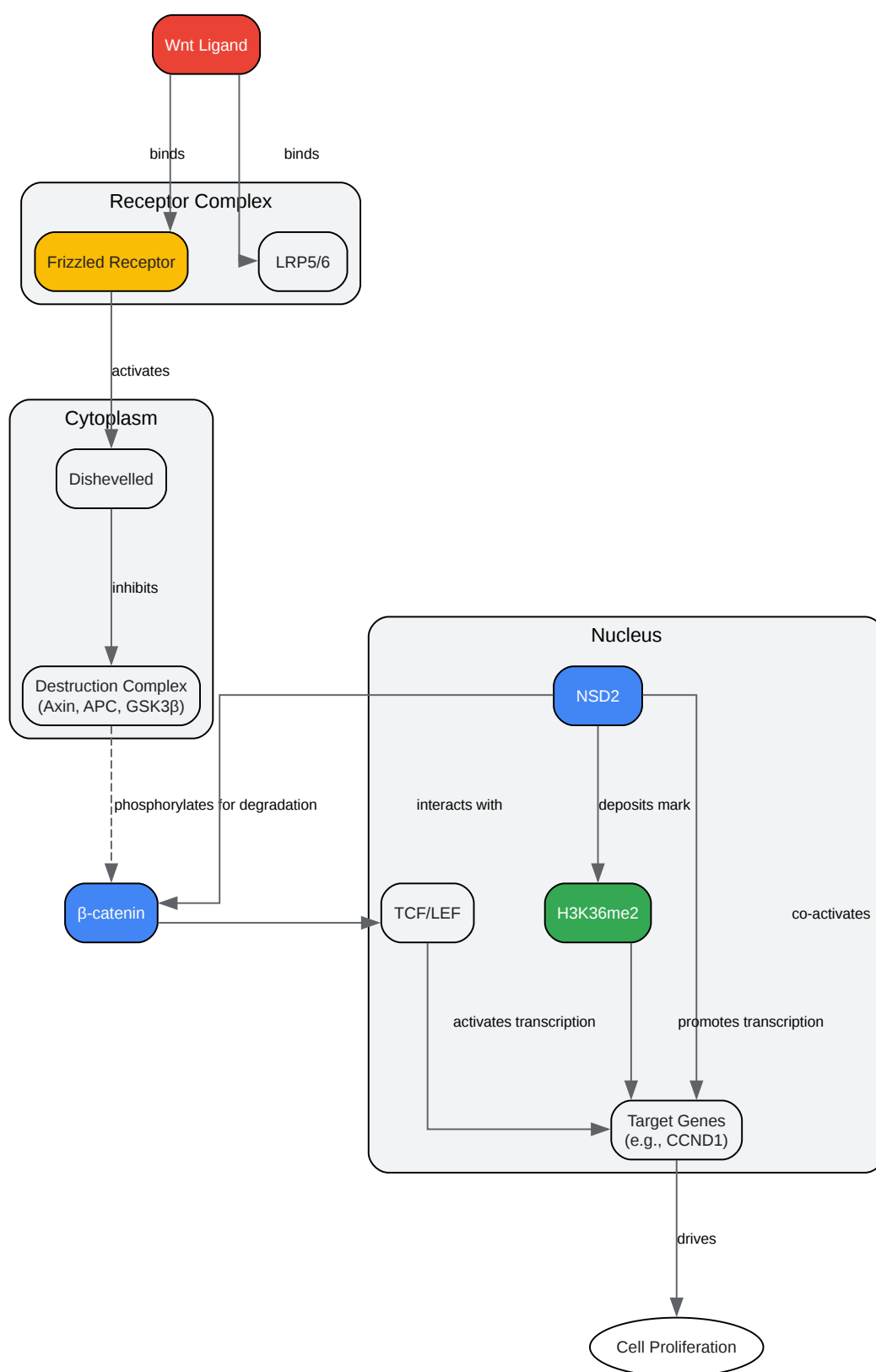


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Caption: NSD2 in the NF-κB Signaling Pathway.

Wnt/ β -catenin Signaling

NSD2 has been reported to promote oncogenesis through the regulation of the Wnt/ β -catenin pathway.[2][13] It can interact with β -catenin, a key effector of the pathway, and transcriptionally activate downstream target genes such as CCND1 (Cyclin D1), which is a critical regulator of cell cycle progression.[13]

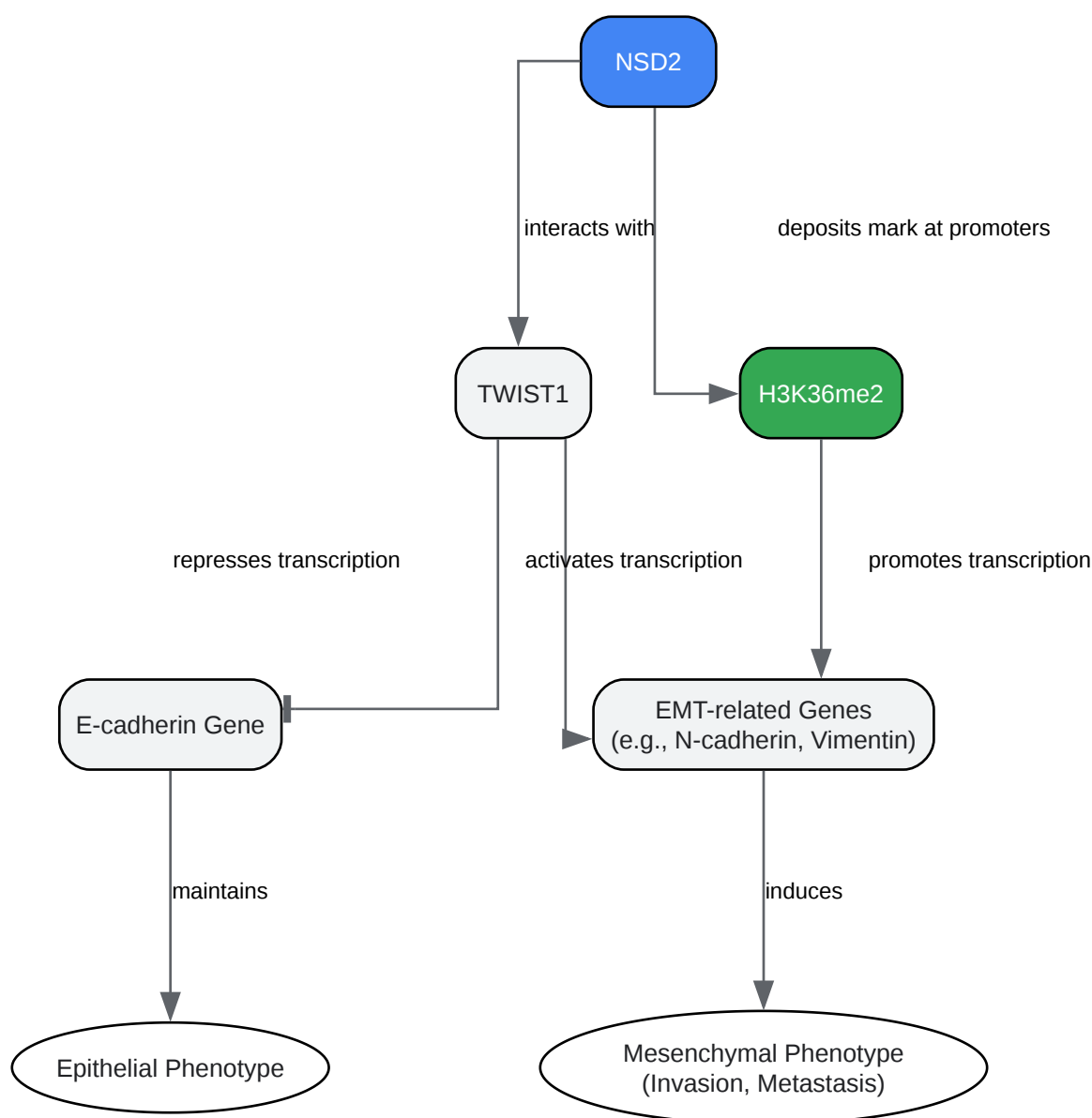


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Caption: NSD2 in the Wnt/β-catenin Signaling Pathway.

Epithelial-Mesenchymal Transition (EMT)

NSD2 plays a role in promoting EMT, a process critical for cancer cell invasion and metastasis. [14][15] Downregulation of NSD2 has been associated with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin. [14][15] One proposed mechanism involves the interaction of NSD2 with the transcription factor TWIST1, leading to an increase in H3K36me2 at the promoters of EMT-related genes, thereby promoting their expression. [14]



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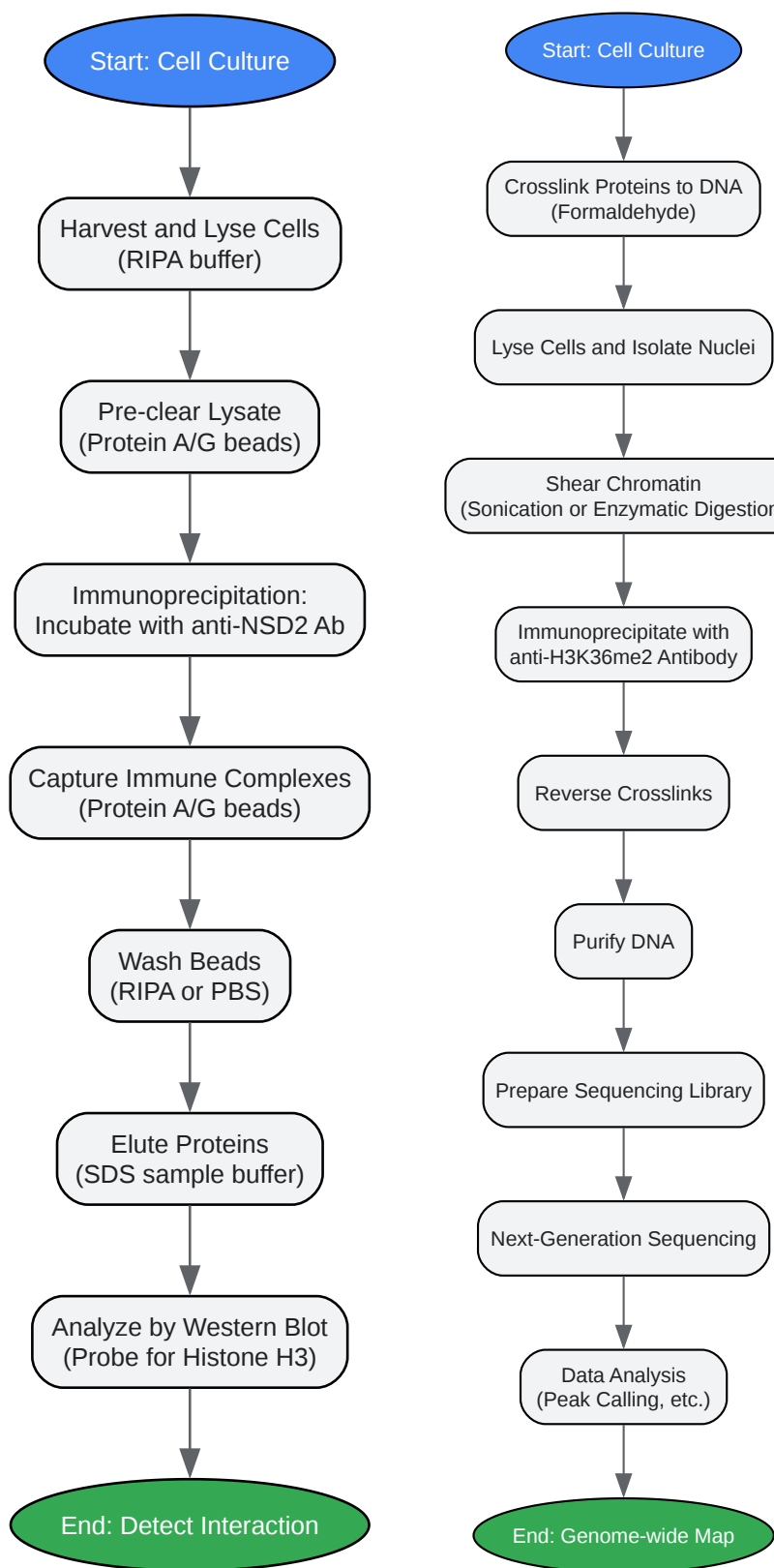
Caption: NSD2's Role in Epithelial-Mesenchymal Transition.

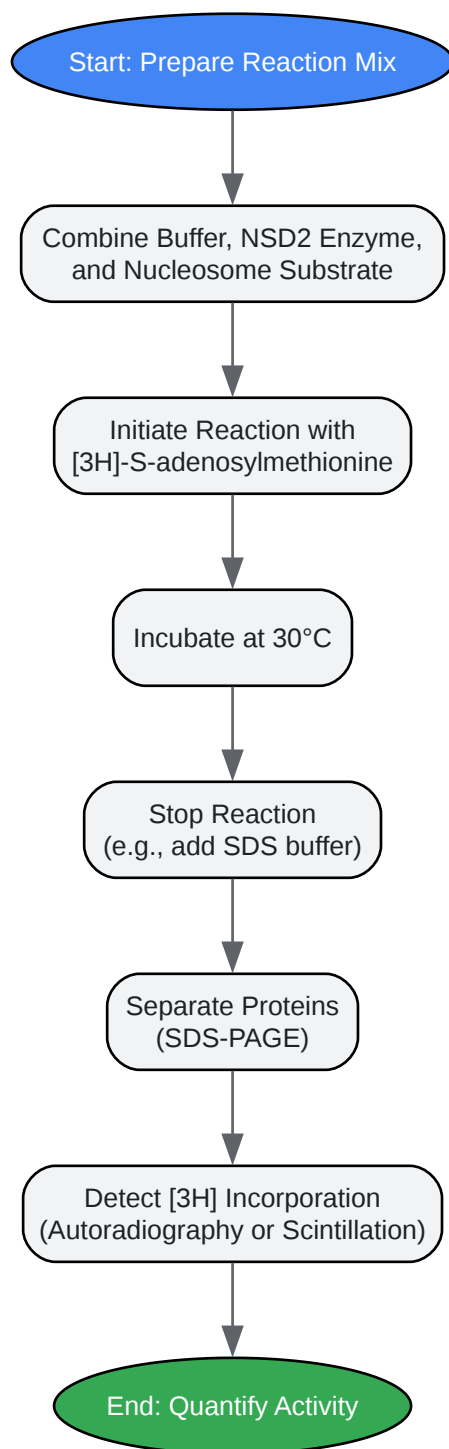
Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to study the NSD2-H3K36me2 interaction.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol describes the immunoprecipitation of NSD2 to determine its interaction with histone H3 in a cellular context.





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